
1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene, also known as ACSF, is a compound that has gained attention in scientific research due to its unique properties. It is a small molecule that has been synthesized to act as a tool compound for studying the function of ion channels in the brain.
作用机制
1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate, which is the primary neurotransmitter that activates the receptor. This blockade of the NMDA receptor can lead to changes in synaptic plasticity and can affect learning and memory.
Biochemical and Physiological Effects:
1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene has been shown to have a range of effects on the brain, including changes in synaptic plasticity, alterations in neuronal excitability, and changes in gene expression. It has been used to study the role of NMDA receptors in a variety of brain functions, including learning and memory, addiction, and pain perception.
实验室实验的优点和局限性
One advantage of using 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene in lab experiments is that it allows researchers to study the function of NMDA receptors in isolation, without the confounding effects of other neurotransmitters or receptors. Additionally, 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene is a small molecule that can easily penetrate the blood-brain barrier, making it useful for studying brain function in vivo. However, one limitation of using 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene is that it is a tool compound and does not have any therapeutic applications.
未来方向
There are many potential future directions for research on 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene. One possible direction is to use 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene to study the role of NMDA receptors in neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene could be used to study the effects of other neurotransmitters on NMDA receptor function. Finally, 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene could be used as a starting point for the development of new compounds that target NMDA receptors for therapeutic purposes.
Conclusion:
In conclusion, 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene is a small molecule that has been synthesized to act as a tool compound for studying the function of ion channels in the brain. It has been used to study the role of NMDA receptors in a variety of brain functions and has potential applications in the study of neurological disorders. While there are limitations to using 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene in lab experiments, it remains a valuable tool for studying brain function and has the potential to lead to the development of new therapeutic compounds.
合成方法
The synthesis of 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene involves the reaction of 4-fluorosulfonyloxybenzene with cyclopropanecarboxylic acid, followed by acetylation of the resulting product. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene has been used as a tool compound to study the function of ion channels in the brain. Specifically, it has been used to study the function of N-methyl-D-aspartate (NMDA) receptors, which are important for learning and memory. 1-(1-Acetamidocyclopropyl)-4-fluorosulfonyloxybenzene is used to block the activity of these receptors, allowing researchers to study their function in isolation.
属性
IUPAC Name |
1-(1-acetamidocyclopropyl)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c1-8(14)13-11(6-7-11)9-2-4-10(5-3-9)17-18(12,15)16/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHMBQYFTVDTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Acetamidocyclopropyl)phenyl sulfurofluoridate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

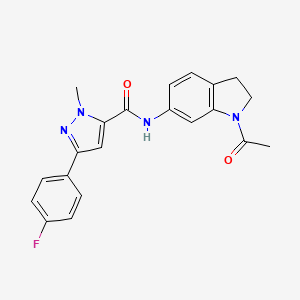
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2828309.png)
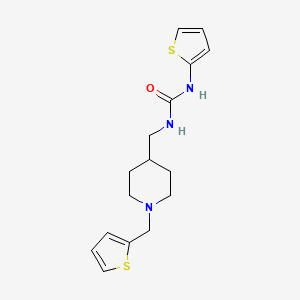
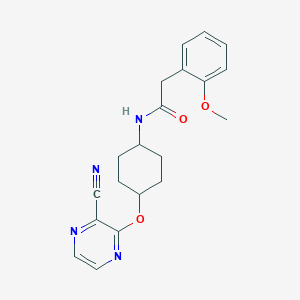
![[5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2828314.png)
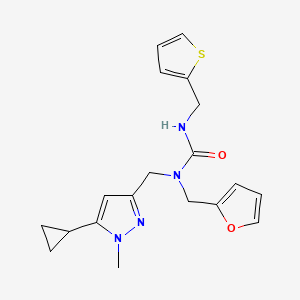
![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)
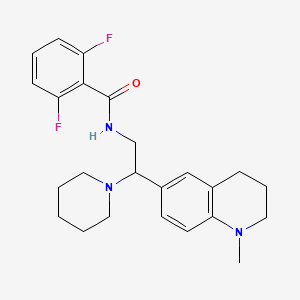

![2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2828322.png)
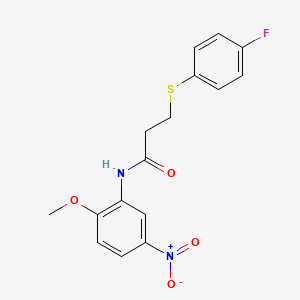
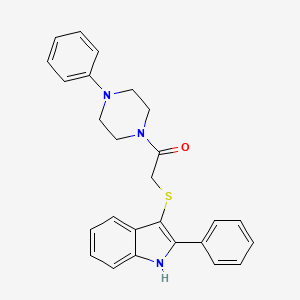
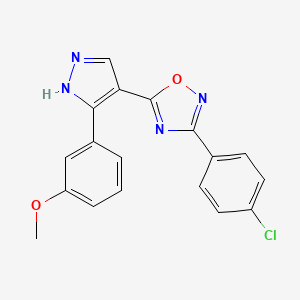
![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2828329.png)